5-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-13(2)10-11-21-17-7-6-16(12-15(17)5-8-18(21)22)20-26(23,24)19-9-4-14(3)25-19/h4,6-7,9,12-13,20H,5,8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSSWBBBHHNSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions using isopentyl halides in the presence of a base.
Sulfonamide Formation: The sulfonamide group is formed by reacting the quinoline derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of quinoline derivatives and has a complex molecular structure characterized by the following properties:
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 336.4 g/mol
- IUPAC Name : 5-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical transformations:
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Quinoline N-oxides |
| Reduction | Reduced quinoline derivatives |
| Substitution | Substituted sulfonamides |
Biology
The biological activity of this compound has been a focal point in research due to its potential antimicrobial and anticancer properties . Studies have shown that it interacts with specific molecular targets involved in disease pathways:
| Target Type | Pathway Involvement |
|---|---|
| Enzymes | Inhibition of inflammatory pathways |
| Receptors | Modulation of cancer cell proliferation |
A notable study demonstrated its effectiveness against various human tumor cell lines, suggesting its potential as an anticancer agent.
Medicine
In medicinal chemistry, this compound is being investigated for therapeutic applications such as:
- Treatment of inflammatory diseases
- Potential use as an antitumor agent
The mechanism of action includes modulation of signaling pathways like NF-κB, which is critical in inflammation and cancer progression.
Industry
Industrially, the compound can be utilized in developing new materials and chemical processes. Its unique properties make it suitable for various applications in material science.
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Anticancer Activity : A study evaluated its effects on a panel of human tumor cell lines and found significant cytotoxicity at low micromolar concentrations (GI50 values ranging from 1.9 to 3.0 μM) .
- Inflammation Modulation : Research indicated that the compound effectively inhibits pro-inflammatory cytokine production in vitro, showcasing its potential for treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to the inhibition of pro-inflammatory cytokine production and cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide:
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide: Known for its role in inhibiting the IRAK-1/4 signaling pathway.
Uniqueness
5-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide stands out due to its unique combination of a quinoline core with a thiophene-sulfonamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Biological Activity
5-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a novel compound that combines the structural features of sulfonamides and tetrahydroquinolines. This hybridization is significant as it may enhance the biological activity of the sulfonamide class, which is known for its antimicrobial properties. This article reviews the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 344.46 g/mol. The compound features a sulfonamide functional group, which is critical for its biological activity.
Biological Activity Overview
Sulfonamides are recognized primarily for their antibacterial properties. They act by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. The incorporation of tetrahydroquinoline structures may provide additional pharmacological benefits, potentially enhancing efficacy against various pathogens.
Table 1: Summary of Biological Activities
Antibacterial Activity
Research indicates that compounds containing sulfonamide moieties exhibit significant antibacterial activity. The mechanism involves the competitive inhibition of bacterial enzymes involved in folate synthesis. A study demonstrated that similar compounds achieved minimum inhibitory concentrations (MICs) in the low micromolar range against various Gram-positive and Gram-negative bacteria.
Antiviral Potential
Recent studies have explored the antiviral properties of sulfonamide hybrids against viruses such as Hepatitis C. Compounds similar to this compound have shown promise in inhibiting viral replication by targeting viral polymerases, suggesting a potential application in antiviral therapy .
Anticancer Effects
The anticancer potential of this compound has been examined in vitro. It was found to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. This highlights the compound's versatility beyond traditional antibacterial applications .
Anti-inflammatory Properties
Sulfonamides have also been investigated for their anti-inflammatory effects. The compound may modulate cytokine production, thereby reducing inflammation in various models. This property could be beneficial in treating inflammatory diseases .
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial involving a sulfonamide derivative demonstrated significant reductions in bacterial load in patients with urinary tract infections.
- Antiviral Activity Study : In vitro studies showed that a related compound inhibited Hepatitis C virus replication by over 70%, indicating strong antiviral potential.
- Cancer Cell Line Testing : In a series of experiments with human cancer cell lines, the compound exhibited IC50 values indicating potent anticancer activity, particularly against breast and prostate cancer cells.
Q & A
Q. What strategies optimize synthetic yield while minimizing byproducts?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
